Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a methyl carboxylate group at position 6, a 4-(difluoromethoxy)-3-methoxyphenyl substituent at position 7, and a methyl group at position 3. Its molecular formula is C₁₇H₁₅F₂N₄O₄, with a molar mass of 393.33 g/mol.
Properties
IUPAC Name |
methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O4/c1-8-12(14(23)25-3)13(22-16(21-8)19-7-20-22)9-4-5-10(26-15(17)18)11(6-9)24-2/h4-7,13,15H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCXSTSKIYXWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, is a part of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds. These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells.
Pharmacokinetics
The related compounds in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class have shown significant inhibitory activity with ic50 values in the nanomolar range, suggesting good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation. By inhibiting CDK2, the compound induces cell cycle arrest, which can lead to apoptosis, or programmed cell death. This makes it a potential candidate for the treatment of cancers.
Biological Activity
Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (referred to as Compound Y510-9577) is a synthetic compound with potential pharmaceutical applications. This article focuses on its biological activity, specifically its anti-cancer properties and mechanisms of action.
Chemical Structure and Composition
- Molecular Formula : C16H16F2N4O4
- Molecular Weight : 366.32 g/mol
- CAS Number : 725218-60-0
- LogP : 1.843
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
The compound features a triazolopyrimidine core structure, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have evaluated the antitumor effects of Compound Y510-9577 against various cancer cell lines. The compound exhibits notable inhibitory effects on cell proliferation, particularly in lung cancer cell lines such as A549 and NCI-H1975.
-
Inhibition Studies :
- The compound was tested using the MTT assay to determine its cytotoxicity.
- IC50 values were determined for various cell lines:
- A549 : IC50 > 50 µM (indicating low activity)
- NCI-H1975 : IC50 = 15.629 ± 1.03 µM
- NCI-H460 : IC50 > 50 µM
The mechanism through which Compound Y510-9577 exerts its biological effects appears to involve inhibition of key signaling pathways associated with cancer cell growth and survival.
- EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests that it may act by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. This is particularly relevant for lung cancers that often depend on EGFR for proliferation .
Structure-Activity Relationship (SAR)
The structure of Compound Y510-9577 plays a crucial role in its biological activity. Modifications to the triazolo[1,5-a]pyrimidine scaffold can significantly alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of difluoromethoxy group | Enhanced binding affinity to EGFR |
| Variation in side chains | Altered cytotoxicity profiles across different cancer cell lines |
Research indicates that compounds with specific substitutions on the pyrimidine ring demonstrate improved inhibitory effects on cancer cell proliferation compared to their unsubstituted counterparts .
Case Studies
Several case studies highlight the potential applications of Compound Y510-9577 in targeted cancer therapies:
- Case Study 1 : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor regression in xenograft models of lung cancer.
- Case Study 2 : Combination therapies using Compound Y510-9577 and established chemotherapeutics showed synergistic effects, enhancing overall efficacy compared to monotherapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Phenyl Ring
Fluorophenyl Derivative
- Compound : Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
- Key Differences : Replaces difluoromethoxy/methoxy with a single fluorine atom.
- Impact : The electron-withdrawing fluorine may improve metabolic stability but reduce steric bulk compared to the difluoromethoxy group. Molecular weight is 288.28 g/mol , significantly lower than the target compound .
Dichlorophenyl Derivative
- Compound : Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
- Key Differences : Chlorine atoms introduce higher lipophilicity (ClogP ~3.5) and steric hindrance.
- Impact : Increased lipophilicity may enhance membrane permeability but raise toxicity risks. Molecular weight is 339.2 g/mol .
Methoxy/Methylphenyl Derivative
Ester Group Modifications
Ethyl Carboxylate Analogues
- Compound : Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
- Key Differences : Ethyl ester instead of methyl, with additional chlorobenzyloxy and fluorobenzylsulfanyl groups.
- Impact: Ethyl esters generally increase lipophilicity (e.g., LogP +0.5–1.0 vs.
Carboxamide Derivative
- Compound : 7-[4-(Difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
- Key Differences : Carboxamide replaces methyl carboxylate.
- Impact : Enhanced hydrogen-bonding capacity may improve target affinity but reduce oral bioavailability due to higher polarity .
Heterocyclic and Functional Group Additions
Pyridyl Substituent
- Compound : Methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
- Key Differences : Pyridyl group introduces basicity (pKa ~4.5 for pyridine).
- Impact: Potential for salt formation and improved solubility in acidic environments (e.g., stomach) .
Thioether and Dimethylamino Groups
- Compound: 2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
- Key Differences: Thioether and dimethylamino groups enhance electron density.
- Impact : Increased susceptibility to oxidation (thioether) but improved binding to electron-deficient targets .
Comparative Data Table
Q & A
Q. How should researchers address low solubility of this compound in biological assays?
- Strategy : Use co-solvents like DMSO (≤1% v/v) or formulate as nanoemulsions (e.g., Tween-80/PEG-400). For in vitro studies, pre-dissolve in DMSO and dilute with PBS to avoid precipitation. Validate via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
